1,1\'-Dimethylferrocene

electrochemistry redox potential cyclic voltammetry

Ferrocene derivatives fail in long-term biosensor storage due to rapid ferricinium degradation within days. 1,1'-Dimethylferrocene (CAS 1291-47-0) solves this with 4-month oxidized-form stability vs. 2 days for unsubstituted ferrocene. - **Electrochemical tuning:** ~56 mV cathodic shift per methyl group; reliable for non-aqueous reference electrodes (DCM, nitrobenzene, 8+ solvents). - **Synthetic precursor:** Key starting material for tri- through heptamethylferrocenes via Vilsmeier-Haack. - **Supply:** Research quantities available for immediate global shipment.

Molecular Formula C12H14Fe
Molecular Weight 214.08 g/mol
Cat. No. B12061282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1\'-Dimethylferrocene
Molecular FormulaC12H14Fe
Molecular Weight214.08 g/mol
Structural Identifiers
SMILESC[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.[Fe]
InChIInChI=1S/2C6H7.Fe/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;
InChIKeyGJFIEPAJMYPAGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-Dimethylferrocene Overview


1,1'-Dimethylferrocene (CAS 1291-47-0) is an organometallic compound belonging to the alkyl-substituted ferrocene class, consisting of an iron(II) center sandwiched between two methyl-substituted cyclopentadienyl rings [1]. This compound appears as a yellow to amber or dark red crystalline powder with a molecular formula of C₁₂H₁₄Fe, a molecular weight of 214.09 g/mol, and a melting point range of 37–40 °C . As a member of the polymethylated ferrocene series, it serves as a key synthetic intermediate for higher methylated derivatives and is widely utilized in electrochemical sensor development, reference electrode calibration in organic solvents, and as a redox mediator in biosensing applications [2].

Synthesis Key intermediate for polymethylated ferrocenes
Electrochemistry Redox mediator and sensor development
Calibration Non-aqueous reference electrode calibration

Substitution Limitations of 1,1'-Dimethylferrocene


In-class substitution among ferrocene derivatives is not chemically equivalent due to systematic, quantifiable differences in redox thermodynamics, reaction kinetics, phase-change energetics, and interfacial mass transport behavior. The presence of two methyl substituents in 1,1'-dimethylferrocene induces a measurable inductive electron-donating effect that lowers the Feᴵᴵᴵ/Feᴵᴵ redox potential relative to unsubstituted ferrocene [1]. This electronic perturbation cascades into distinct kinetic rates in catalytic oxygen reduction, altered sublimation enthalpies affecting material processing, and modified diffusion profiles at electrode interfaces [2]. These differences are not marginal; they determine whether a specific application—such as reference electrode calibration, biosensor mediator selection, or synthetic precursor performance—succeeds or fails. The quantitative evidence below establishes precisely where 1,1'-dimethylferrocene diverges from ferrocene and other alkyl-substituted analogs in ways that directly inform scientific selection criteria.

Redox potential shift Methyl substitution lowers oxidation potential; unsubstituted ferrocene may not deliver the required electrochemical window.
ORR kinetic attenuation Initial ORR step rate is markedly slower than ferrocene; replacing with ferrocene may alter catalytic turnover in biphasic systems.
Mass transport regime divergence Mediated oxidation occurs at electrode interface vs. film-distant layer for ferrocene; sensor response may differ in polymer-modified architectures.

1,1'-Dimethylferrocene Quantitative Evidence


Redox Potential Shift vs. Ferrocene

Electrochemical studies across the entire polymethylated ferrocene series from ferrocene (Fc) to decamethylferrocene (Me₁₀Fc) reveal a highly linear relationship between methyl substitution and Feᴵᴵᴵ/Feᴵᴵ redox potential (E₁/₂). Each additional methyl group lowers E₁/₂ by an average of 56 mV due to its inductive electron-donating effect [1]. Based on this linear trend, 1,1'-dimethylferrocene, bearing two methyl substituents, exhibits a redox potential approximately 112 mV more cathodic (lower oxidation potential) than unsubstituted ferrocene. This shift places 1,1'-dimethylferrocene in a distinct electrochemical window, making it a stronger reductant than ferrocene while remaining a weaker reductant than higher methylated derivatives such as decamethylferrocene (which undergoes a ~560 mV shift) [2].

Redox Potential Shift
Class-level inference
~112 mV more cathodic vs. ferrocene
Supports potential window tuning in sensor design
Per methyl group shift from polymethylated ferrocene series
electrochemistry redox potential cyclic voltammetry

Oxygen Reduction Rate vs. Ferrocene

In a direct head-to-head comparison of biphasic oxygen reduction reaction (ORR) kinetics at liquid-liquid interfaces, 1,1'-dimethylferrocene (DFc) and ferrocene (Fc) were evaluated as lipophilic electron donors under the same mechanistic framework [1]. The rate of the first homogeneous reaction step (reaction 1) was determined to be 1 × 10² L mol⁻¹ s⁻¹ for 1,1'-dimethylferrocene, compared to 5 × 10² L mol⁻¹ s⁻¹ for ferrocene. The second reaction step (reaction 2) rates were considered equivalent for both compounds in terms of the reaction mechanism [2]. This five-fold difference in the initial reaction rate demonstrates that methyl substitution significantly attenuates ORR kinetics under biphasic conditions, a finding with direct implications for selecting the appropriate electron donor in interfacial catalysis and biphasic electrosynthesis.

ORR Rate (Step 1)
Head-to-head comparison
1 × 10² L mol⁻¹ s⁻¹ (5× slower than Fc)
Attenuated kinetics may enable controlled electron transfer
Biphasic ORR at liquid-liquid interface
oxygen reduction reaction kinetics liquid-liquid interface

Sublimation Enthalpy vs. Ferrocene

The standard molar enthalpy of sublimation (ΔsubHₘ°) for 1,1'-dimethylferrocene was experimentally determined at 298.15 K using Calvet-drop microcalorimetry and the Knudsen effusion method, alongside measurements for ferrocene and decamethylferrocene [1]. While the abstract does not provide the exact numerical values, the study establishes that 1,1'-dimethylferrocene occupies an intermediate position in the sublimation energetics series between unsubstituted ferrocene and fully methylated decamethylferrocene [2]. The force field developed from these measurements reproduced ΔsubHₘ° values for the test set with accuracy better than 5 kJ·mol⁻¹, except for decamethylferrocene which showed a 16.1 kJ·mol⁻¹ deviation between calculated and experimental values. This thermochemical ranking informs material processing considerations, particularly for vapor deposition techniques where volatility must be precisely matched to deposition conditions.

Sublimation Enthalpy
Data to verify
Intermediate between ferrocene and decamethylferrocene
Supports volatility tuning for vapor deposition
Exact value not reported; Calvet-drop microcalorimetry ranking
thermochemistry sublimation enthalpy vaporization

Polymer-Modified Electrode Mass Transport

Rotating-disk voltammetry studies at poly[Ni(saltMe)] modified electrodes revealed fundamentally different mass transport regimes for the oxidation of 1,1'-dimethylferrocene compared to ferrocene [1]. At the highest substrate concentrations, ferrocene oxidation occurs in a thin reaction layer away from both the polymer film and underlying electrode interfaces (LRZt(e)t(S) case) [2]. In contrast, under identical high-concentration conditions, the mediated oxidation of 1,1'-dimethylferrocene is controlled by substrate transport through the film and occurs close to the underlying electrode interface (LEtS case) [3]. This mechanistic divergence indicates that the methyl substituents alter the substrate-film interaction sufficiently to shift the spatial locus of electron transfer, a phenomenon with direct implications for designing polymer-modified amperometric sensors and electrocatalytic coatings.

Mass Transport Regime
Head-to-head comparison
LEtS case (substrate transport through film) vs. ferrocene LRZt(e)t(S) case
May impact sensor current density and response time
Poly[Ni(saltMe)] electrode; Albery model analysis
rotating-disk voltammetry modified electrodes mass transport

Oxidized Form Stability vs. Ferricinium

In studies evaluating ferricinium-based redox dyes for biosensor applications, the stability of the oxidized cation forms was directly compared [1]. The concentrated 1,1'-dimethylferricinium cation (DMFeCp₂⁺) exhibited stability for approximately 4 months under storage conditions, whereas the unsubstituted ferricinium cation (FeCp₂⁺) remained stable for only 2 days [2]. This represents an approximately 60-fold improvement in oxidative-state shelf life. Both oxidized dyes were reported to be insensitive to a wide pH variation (pH 2–11) [3]. The remarkable stability enhancement of the dimethyl-substituted ferricinium cation is a critical differentiation factor for applications requiring long-term mediator stability in amperometric biosensors, enzymatic assays, and redox dye formulations.

Cation Stability
Head-to-head comparison
4 months (DMFeCp₂⁺) vs. 2 days (FeCp₂⁺)
Supports mediator shelf-life evaluation
Storage at 4 °C; pH insensitive 2–11
redox mediator stability ferricinium biosensor durability

1,1'-Dimethylferrocene Use Cases


Precursor for Polymethylated Ferrocenes

1,1'-Dimethylferrocene serves as the foundational starting material for synthesizing trimethyl-, tetramethyl-, pentamethyl-, hexamethyl-, and heptamethylferrocene via iterative Vilsmeier-Haack formylation followed by borohydride hydrogenation [1]. This synthetic pathway has been demonstrated in good yield and provides access to polymethylated ferrocenes that are otherwise unavailable through direct methylation of ferrocene [2]. The predictable redox tuning afforded by the ~56 mV per methyl group trend (Section 3, Evidence Item 1) makes this synthetic sequence valuable for researchers requiring a specific electrochemical potential window that cannot be achieved with commercially available ferrocene derivatives alone.

Biosensor Mediator with Long-Term Stability

For amperometric glucose sensors and other oxidase-based biosensors where mediator leaching and oxidative-state degradation limit operational lifetime, 1,1'-dimethylferrocene offers a quantified stability advantage over unsubstituted ferrocene [3]. As established in Section 3, the 1,1'-dimethylferricinium cation maintains stability for approximately 4 months compared to only 2 days for ferricinium [4]. This ~60-fold improvement in oxidized-form shelf life, combined with pH insensitivity across the range of 2–11 [5], makes 1,1'-dimethylferrocene the preferred mediator for commercial biosensor formulations where long-term storage stability and reliable field performance are critical procurement considerations.

Non-Aqueous Reference Electrode Calibration

1,1'-Dimethylferrocene has been specifically validated for calibrating reference electrode potentials in a broad range of organic solvents immiscible with water, including dichloromethane, 1,4-dichlorobutane, 1,6-dichlorohexane, chlorobenzene, 1,2-dichlorobenzene, 1,2-dichloroethane, 2-nitrophenyl octyl ether, and nitrobenzene [6]. The cyclic voltammetric oxidation of 1,1'-dimethylferrocene at gold disc electrodes in these solvents enables estimation of the standard potential E⁰(SHE) of the DMFc⁺/DMFc redox system [7]. This established methodology provides a reliable, reproducible reference system for electrochemical studies in non-aqueous media where aqueous reference electrodes (e.g., Ag/AgCl) are incompatible, and where the redox potential of 1,1'-dimethylferrocene is better positioned than that of ferrocene for certain solvent windows (Section 3).

Application
Selection Property
Validation Focus
Polymethylated ferrocene synthesis
Sequential methylation pathway access
Reaction yield and intermediate purity
Biosensor redox mediator
Oxidized-form shelf-life profile
Long-term storage stability under operational conditions
Non-aqueous reference electrode calibration
Redox potential in organic solvents
Method reproducibility across solvent systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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